4-Ethyl-3-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique substitution pattern, where an ethyl group is attached to the fourth carbon and an isopropyl group is attached to the third carbon of the pyridine ring. These substitutions can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-isopropylpyridine, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the ethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-3-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an antimicrobial or anti-inflammatory agent.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The ethyl and isopropyl groups can affect the compound’s lipophilicity and steric interactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethyl-4-isopropylpyridine
- 4-Isopropylpyridine
- 3-Isopropylpyridine
Comparison: 4-Ethyl-3-isopropylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to 3-Ethyl-4-isopropylpyridine, the position of the ethyl and isopropyl groups is reversed, potentially leading to different steric and electronic effects. 4-Isopropylpyridine and 3-Isopropylpyridine lack the ethyl group, which can significantly alter their chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H15N |
---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
4-ethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-5-6-11-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
VCASEJIZJDDADY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.